2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole
Description
2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole (CAS: 1250108-14-5 or 1934656-91-3) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a chloromethyl group at position 2 and an oxolane (tetrahydrofuran) ring at position 4. Its molecular formula is C₈H₁₁ClN₂O₃, with a molecular weight of 218.64 g/mol . The oxolane substituent introduces stereoelectronic effects that may influence solubility, bioavailability, and reactivity, while the chloromethyl group provides a reactive site for further derivatization. This compound is of interest in medicinal and agrochemical research due to the versatility of the 1,3,4-oxadiazole scaffold, which is known for its diverse biological activities .
Properties
IUPAC Name |
2-(chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c8-3-6-9-10-7(12-6)5-1-2-11-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEIWIRUJRAWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
Acid Chlorides and Hydrazine Hydrate: The synthesis often begins with commercially available acid chlorides that contain the desired substituents or can be converted into such intermediates. Hydrazine hydrate is reacted with these acid chlorides to form hydrazides, which serve as precursors for oxadiazole ring formation.
Bromine-Containing Intermediates: In related syntheses of halogen-substituted oxadiazoles, bromine-containing 2,5-dialkyl-1,3,4-oxadiazoles are synthesized first and then subjected to nucleophilic substitution to introduce other functional groups. By analogy, chloromethyl substitution can be introduced via chlorination of methyl groups or by using chloromethyl-containing acid chlorides.
Oxolane (Tetrahydrofuran) Substitution: The oxolane ring can be introduced through esterification or substitution reactions involving oxolane-containing intermediates, which are then cyclized to form the oxadiazole ring with the oxolane substituent at the 5-position.
Cyclodehydration Using Phosphorus Oxychloride
A well-established method involves refluxing the hydrazide intermediate with phosphorus oxychloride, which acts as a dehydrating and cyclizing agent to form the 1,3,4-oxadiazole ring. This step typically requires 6–7 hours of reflux, followed by quenching in ice and neutralization to precipitate the product.
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- Solvent: Phosphorus oxychloride (acts both as reagent and solvent)
- Temperature: Reflux (~100–110 °C)
- Time: 6–7 hours
- Work-up: Quenching with ice, neutralization with sodium bicarbonate solution
Outcome: Formation of the 1,3,4-oxadiazole ring with chloromethyl and oxolane substituents at the 2- and 5-positions respectively, often yielding crystalline products suitable for further purification.
Representative Experimental Data
The following table summarizes typical reaction parameters and yields from related oxadiazole syntheses, adapted to the preparation of this compound:
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of hydrazide | Acid chloride + Hydrazine hydrate | Room temp | 2–4 hours | 80–90 | Stirred in ethanol or suitable solvent |
| Cyclodehydration | Phosphorus oxychloride (POCl3) reflux | 100–110 °C | 6–7 hours | 70–90 | Followed by ice quench and neutralization |
| Halogen substitution (if needed) | Bromomethyl oxadiazole + Chlorinating agent/base | 50–60 °C | 4–6 hours | 85–91 | Aprotic solvent, optimized for yield |
Analytical Characterization
Spectroscopic Methods: Confirmation of the compound structure is achieved by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry. Characteristic signals include oxadiazole ring protons and carbons, chloromethyl group signals, and oxolane ring resonances.
Purity and Yield: Reaction progress is monitored by thin layer chromatography (TLC) using petroleum ether:ethyl acetate:methanol (6:3:1) as the mobile phase. Yields vary depending on reaction conditions but generally fall within 70–90% for the cyclodehydration step.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxadiazole N-oxides.
Scientific Research Applications
Organic Synthesis
2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole is frequently used as a precursor in the synthesis of more complex heterocyclic compounds. The presence of the chloromethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups into the molecule .
Biological Activities
Research has indicated potential biological activities for this compound, particularly in the realms of antimicrobial and anticancer properties. Studies have shown that derivatives of oxadiazoles can exhibit significant inhibitory effects against various cancer cell lines and microbial pathogens .
Pharmaceutical Development
The compound is being investigated as a pharmaceutical intermediate for the development of new drugs. Its ability to form covalent bonds with nucleophilic sites in biological molecules suggests that it could serve as a lead compound in drug discovery efforts targeting specific enzymes or cellular processes .
Material Science
In industry, this compound is employed in the production of specialty chemicals and materials with tailored properties. Its unique structure allows for modifications that can enhance material characteristics such as thermal stability and chemical resistance .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer potential of oxadiazole derivatives, including this compound. The results demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
Another research project focused on the antimicrobial properties of various oxadiazole derivatives. The findings revealed that compounds similar to this compound displayed significant antibacterial activity against resistant strains of bacteria, suggesting their applicability in developing new antibiotics .
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,3,4-oxadiazole scaffold is widely modified to tune biological and physicochemical properties. Below is a comparative analysis of structurally related compounds, categorized by application:
Antibacterial/Pesticidal Activity
Key Insight : Sulfonyl and fluorophenyl groups enhance antibacterial potency against Xanthomonas pathogens, while the target compound’s oxolane group may improve solubility but requires empirical validation.
Anticancer Activity
Key Insight : Aromatic and electron-withdrawing substituents (e.g., chlorophenyl, fluorophenyl) correlate with high anticancer activity, whereas the target’s aliphatic oxolane group may require functionalization for similar efficacy.
Anti-inflammatory Activity
Biological Activity
2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry, particularly for their antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the oxadiazole ring is critical for its biological activity.
Antimicrobial Activity
Research has shown that compounds containing the 1,3,4-oxadiazole structure exhibit significant antimicrobial properties. A study highlighted the broad spectrum of antimicrobial activities associated with oxadiazole derivatives. For instance, derivatives have been found effective against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 16 µg/mL |
| E. coli | 32 µg/mL | |
| Other derivatives | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored in various studies. For example, a library of oxadiazoles was synthesized and tested for antiproliferative activity against cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Some compounds demonstrated significant cytotoxicity and were shown to inhibit topoisomerase I activity .
Table 2: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 15 |
| HeLa | 20 | |
| Other derivatives | Various cancer cell lines | Varies |
Case Studies
- Antimicrobial Study : In a study conducted by Dhumal et al., various oxadiazole derivatives were synthesized and screened for their activity against Mycobacterium bovis. The most active compounds showed strong inhibition of bacterial growth in both active and dormant states .
- Anticancer Research : A study explored the structure-activity relationship (SAR) of newly synthesized oxadiazoles. It was found that modifications at specific positions on the oxadiazole ring significantly enhanced cytotoxicity against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,3,4-oxadiazole derivatives like 2-(chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole?
- Methodological Answer : Synthesis typically involves cyclization of hydrazides or thiosemicarbazides. For example, a five-step protocol using ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate as starting materials can yield oxadiazole derivatives. Key steps include nucleophilic substitution (e.g., introducing chloromethyl groups via chloroacetyl chloride) and cyclization under reflux with catalysts like triethylamine . Purification often involves recrystallization from solvents like pet-ether or column chromatography.
Q. How are 1,3,4-oxadiazole derivatives characterized structurally?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H NMR chemical shifts between δ 3.5–5.0 ppm often indicate oxadiazole ring protons, while chloromethyl groups appear as singlets near δ 4.5–4.8 ppm. HRMS confirms molecular ions (e.g., [M+H]⁺) with deviations <5 ppm . X-ray crystallography (monoclinic system, space group P2₁/c) can resolve stereochemistry and confirm substituent positions .
Q. What substituent effects influence the physical properties of 1,3,4-oxadiazoles?
- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) lower melting points (e.g., 77–78°C for allylthio derivatives) compared to electron-donating groups (e.g., methoxyphenyl, melting point 141–143°C). Steric hindrance from bulky substituents (e.g., cyclohexylamino) reduces crystallinity, necessitating alternative purification strategies .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound?
- Methodological Answer :
- Fungicidal Activity : Screen against plant pathogens (e.g., Sclerotinia sclerotiorum) at 50 µg/mL using mycelial growth inhibition assays. Compare inhibition rates (%) to positive controls like penthiopyrad .
- Herbicidal Activity : Assess weed-seedling bleaching effects (e.g., Echinochloa crus-galli) in greenhouse trials. Compounds with bromobenzylthio substituents show enhanced activity due to lipophilic interactions .
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding with target proteins like succinate dehydrogenase (SDH, PDB: 2FBW). Key interactions include hydrogen bonding with carbonyl groups and π-π stacking with aromatic residues .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved for novel oxadiazole derivatives?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals. For example, cross-peaks between oxadiazole C-2 and chloromethyl protons confirm substitution patterns .
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals in crowded regions (e.g., δ 7.0–8.0 ppm for aryl groups) .
Q. What strategies optimize synthetic yields of 1,3,4-oxadiazoles with labile substituents (e.g., chloromethyl)?
- Methodological Answer :
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive chloromethyl intermediates during cyclization .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 4 hours to 30 minutes) and improve yields by 15–20% via controlled dielectric heating .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while toluene minimizes side reactions in cyclization .
Data Contradiction Analysis
Q. How do discrepancies in reported melting points for structurally similar oxadiazoles arise?
- Methodological Answer : Variations (e.g., ±3°C) may stem from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
